Callosin
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Overview
Description
Callosin is a natural product with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . It is known for its strong antioxidant properties, particularly its ability to scavenge free radicals . Despite its potent antioxidant activity, this compound has shown limited cytotoxic effects on various cancer cell lines .
Preparation Methods
Callosin can be isolated from natural sources such as the roots and stems of Combretum laxum . The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques . The compound has also been identified in species of the Orchidaceae family, specifically Agrostophyllum callosum and Coelogyne flaccida .
Chemical Reactions Analysis
Callosin undergoes various chemical reactions, including oxidation and reduction. It exhibits strong radical-scavenging activity, which is indicative of its ability to undergo redox reactions . Common reagents used in these reactions include 1,1-diphenyl-2-picryl-hydrazyl (DPPH) for radical-scavenging assays . The major product formed from these reactions is the reduced form of this compound, which is less reactive and more stable .
Scientific Research Applications
Callosin has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Callosin is its ability to scavenge free radicals, thereby reducing oxidative stress . This activity is attributed to its phenolic structure, which allows it to donate hydrogen atoms to free radicals, neutralizing them in the process . The molecular targets and pathways involved in this mechanism include various redox-sensitive signaling pathways that regulate cellular responses to oxidative stress .
Comparison with Similar Compounds
Callosin is structurally similar to other phenanthrene derivatives such as 2,7-dihydroxy-4,6-dimethoxyphenanthrene and 2,6-dihydroxy-4,7-dimethoxy-9,10-dihydrophenanthrene . it is unique in its strong antioxidant activity combined with its limited cytotoxic effects . This makes this compound particularly interesting for applications where antioxidant activity is desired without significant cytotoxicity .
Properties
Molecular Formula |
C16H16O4 |
---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4,7-dimethoxy-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C16H16O4/c1-19-14-6-9-3-4-10-5-11(17)7-15(20-2)16(10)12(9)8-13(14)18/h5-8,17-18H,3-4H2,1-2H3 |
InChI Key |
RQIIPCKHAHBFOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)OC)O)O |
Origin of Product |
United States |
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